Lithium tetraborate pentahydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

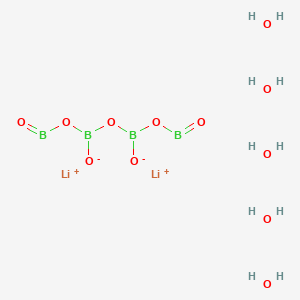

Lithium tetraborate pentahydrate, with the chemical formula Li2B4O7·5H2O, is an inorganic compound known for its unique properties and applications. It is a colorless solid that is primarily used in the production of glasses and ceramics. The compound is valued for its high thermal stability and its ability to act as a flux in various industrial processes .

準備方法

Synthetic Routes and Reaction Conditions: Lithium tetraborate pentahydrate can be synthesized through several methods, including the Pechini method and the proteic sol-gel process. The Pechini method involves the formation of polymer chains containing uniformly distributed metal ions, followed by calcination at 600°C for 2 hours . The proteic sol-gel process uses edible gelatins or coconut water instead of alkoxides, with calcination at 650°C for 2 hours .

Industrial Production Methods: Industrial production of this compound often involves the melt-quenching method. This process includes mixing lithium carbonate (Li2CO3) and boron trioxide (B2O3) in a stoichiometric ratio, followed by melting in a platinum crucible and annealing at various temperatures . The resulting glass is then cut and polished for further applications.

化学反応の分析

Types of Reactions: Lithium tetraborate pentahydrate undergoes various chemical reactions, including:

Oxidation: It can react with oxidizing agents to form boron oxides.

Reduction: It can be reduced to form lithium borides.

Substitution: It can undergo substitution reactions with other metal ions to form different borates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.

Substitution: Metal salts like sodium chloride or potassium nitrate can be used under controlled conditions.

Major Products Formed:

Oxidation: Boron oxides (B2O3).

Reduction: Lithium borides (LiB).

Substitution: Various metal borates depending on the substituting metal.

科学的研究の応用

Lithium tetraborate pentahydrate has a wide range of applications in scientific research:

Chemistry: Used as a flux in the preparation of glasses and ceramics, and as a reagent in analytical chemistry for the determination of various elements.

Biology: Employed in the preparation of biological samples for electron microscopy.

Medicine: Utilized in radiation dosimetry due to its tissue-equivalent properties.

作用機序

The mechanism of action of lithium tetraborate pentahydrate involves its interaction with various molecular targets and pathways. In radiation dosimetry, it captures and stores radiation energy, which can be later released as luminescence. The compound’s structure allows for efficient neutron capture due to the presence of lithium and boron isotopes, which have high neutron capture cross-sections .

類似化合物との比較

Lithium metaborate (LiBO2): Used in similar applications but has different thermal and chemical properties.

Lithium triborate (LiB3O5): Known for its thermoluminescent properties and used in radiation dosimetry.

Uniqueness: Lithium tetraborate pentahydrate is unique due to its high thermal stability, excellent neutron capture properties, and versatility in various industrial and scientific applications. Its ability to form stable glasses and ceramics makes it particularly valuable in the production of optical materials and radiation detectors .

特性

IUPAC Name |

dilithium;[oxido(oxoboranyloxy)boranyl]oxy-oxoboranyloxyborinate;pentahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4O7.2Li.5H2O/c5-1-9-3(7)11-4(8)10-2-6;;;;;;;/h;;;5*1H2/q-2;2*+1;;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDDBABFAZCLKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].B(=O)OB([O-])OB([O-])OB=O.O.O.O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4H10Li2O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12007-60-2 (Parent) |

Source

|

| Record name | Lithium borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

259.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303-94-2 |

Source

|

| Record name | Lithium borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[(2-methylphenyl)acetyl]-3-piperidinecarboxylate](/img/structure/B1170218.png)